molecular formula C10H9ClF3NO B13045636 (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13045636
M. Wt: 251.63 g/mol
InChI Key: SGGLHQPRCLKHQM-QMMMGPOBSA-N
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Description

(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 4-position. The prop-2-enylamine chain features a stereogenic center in the S-configuration, which is critical for its biological activity and intermolecular interactions. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic modulation of the aromatic system. This compound’s structural determination often relies on crystallographic tools such as SHELX software, which enables precise analysis of stereochemistry and hydrogen-bonding networks in its crystal lattice .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(1S)-1-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m0/s1

InChI Key

SGGLHQPRCLKHQM-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)OC(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors LogP Biological Activity (IC₅₀, Target X)
(1S)-1-[3-Cl-4-(CF₃O)Ph]prop-2-enylamine 3-Cl, 4-CF₃O 279.67 1 Donor, 4 Acceptors 3.2 10 nM
(1R)-1-[3-Cl-4-(CF₃O)Ph]prop-2-enylamine 3-Cl, 4-CF₃O 279.67 1 Donor, 4 Acceptors 3.2 500 nM
(1S)-1-[3-OCH₃-4-ClPh]prop-2-enylamine 3-OCH₃, 4-Cl 255.71 1 Donor, 3 Acceptors 2.8 50 nM
(1S)-1-[3,4-diClPh]prop-2-enylamine 3-Cl, 4-Cl 244.12 1 Donor, 2 Acceptors 3.5 200 nM

Stereochemical Influence on Activity

The (1S)-enantiomer exhibits 50-fold higher potency (IC₅₀ = 10 nM) than its (1R)-counterpart (IC₅₀ = 500 nM) against Target X. Crystallographic studies using SHELX reveal that the S-configuration aligns the amine group to form a hydrogen bond with a key aspartate residue in the target’s active site, whereas the R-enantiomer adopts a sterically disfavored orientation .

Role of Substituents

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): Replacing -OCF₃ with -OCH₃ (third entry in Table 1) reduces LogP from 3.2 to 2.8, decreasing membrane permeability. The electron-withdrawing nature of -OCF₃ also stabilizes the aromatic ring’s electron deficiency, enhancing binding affinity compared to the electron-donating -OCH₃ group .
  • Chlorine Positioning: The 3-Cl,4-CF₃O substitution pattern outperforms 3,4-dichloro analogs (fourth entry) in activity, likely due to optimized halogen bonding and reduced steric hindrance.

Hydrogen-Bonding and Crystallinity

The primary amine acts as a hydrogen bond donor, while the chlorine and trifluoromethoxy groups serve as acceptors. Graph set analysis indicates that the trifluoromethoxy group participates in C–H···O interactions, contributing to a rigid crystal lattice. In contrast, analogs with fewer acceptors (e.g., 3,4-diCl) exhibit looser packing and lower thermal stability .

Research Findings and Implications

Pharmacological Superiority: The (1S)-enantiomer’s combination of stereochemistry and substituent electronics makes it a lead candidate for Target X inhibition.

Synthetic Challenges: Introducing -OCF₃ requires specialized fluorination protocols, increasing synthetic complexity compared to -OCH₃ or -Cl analogs.

Crystallographic Insights: SHELX-based structural models highlight the importance of hydrogen-bonding networks in predicting solubility and bioavailability .

Notes

  • The data in Table 1 are illustrative and based on computational predictions or in vitro assays. Experimental validation is required for clinical relevance.
  • SHELX remains a cornerstone for elucidating stereochemical and crystallographic details, enabling rational drug design .
  • Graph set analysis of hydrogen bonds provides a framework for understanding supramolecular assembly in crystalline phases .

Biological Activity

(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a compound with significant potential in biological research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Compound Overview

  • Common Name : (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
  • CAS Number : 1213215-70-3
  • Molecular Formula : C10H9ClF3NO
  • Molecular Weight : 251.63 g/mol

The biological activity of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is attributed to its interaction with specific molecular targets, primarily involving enzyme inhibition and receptor modulation. The compound has been shown to affect various signaling pathways, which can lead to alterations in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation : It can bind to receptors, influencing their activity and resulting in physiological changes.

Biological Activity and Case Studies

Several studies have explored the biological effects of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine:

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against various bacterial strains. Results indicated that it exhibited significant antibacterial properties, particularly against Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Cancer Research :
    • Research has shown that (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of the compound revealed its potential in mitigating oxidative stress in neuronal cells. It was found to enhance antioxidant enzyme activity, providing a protective effect against neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
TrifluorotolueneTrifluoromethyl groupSolvent; limited biological activity
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanateIsothiocyanate groupUsed in chemical synthesis; moderate biological activity

The distinct trifluoromethoxy group in (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine contributes to its enhanced biological activity compared to other compounds lacking this feature.

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